(2Z,4E,6E,8E)-2-(4-Methoxyphenyl)-2-oxoethyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
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Overview
Description
The compound “(2Z,4E,6E,8E)-2-(4-Methoxyphenyl)-2-oxoethyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate” is a complex organic molecule characterized by multiple conjugated double bonds and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the conjugated tetraenoate system and the introduction of the methoxyphenyl and trimethylcyclohexenyl groups. Common synthetic routes may include:
Formation of the Conjugated Tetraenoate System: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of Functional Groups: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the trimethylcyclohexenyl group can be added through a Diels-Alder reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The double bonds and methoxy group can be oxidized under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, this compound may be used to study the effects of conjugated systems on biological activity, including interactions with proteins and enzymes.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors, leveraging the compound’s unique structure.
Industry
In industrial applications, the compound may be used in the production of polymers, coatings, or as a precursor for other chemical products.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system and functional groups would play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E,6E,8E)-2-(4-Hydroxyphenyl)-2-oxoethyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
- (2Z,4E,6E,8E)-2-(4-Methylphenyl)-2-oxoethyl 3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoate
Uniqueness
The presence of the methoxy group in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C29H36O4 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C29H36O4/c1-21(12-17-26-23(3)11-8-18-29(26,4)5)9-7-10-22(2)19-28(31)33-20-27(30)24-13-15-25(32-6)16-14-24/h7,9-10,12-17,19H,8,11,18,20H2,1-6H3/b10-7+,17-12+,21-9+,22-19+ |
InChI Key |
YDBCQZCJDPGBBE-COGSUIBOSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C2=CC=C(C=C2)OC)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C2=CC=C(C=C2)OC)C)C |
Origin of Product |
United States |
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